molecular formula C30H28N2O2 B5010612 N2,N2'-BIS(1-PHENYLETHYL)-[1,1'-BIPHENYL]-2,2'-DICARBOXAMIDE

N2,N2'-BIS(1-PHENYLETHYL)-[1,1'-BIPHENYL]-2,2'-DICARBOXAMIDE

Cat. No.: B5010612
M. Wt: 448.6 g/mol
InChI Key: SJVGQUXDFODSJJ-UHFFFAOYSA-N
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Description

N2,N2’-BIS(1-PHENYLETHYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE is an organic compound with the chemical formula C26H24N2O2. It is known for its unique structural properties and potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its biphenyl core, which is substituted with phenylethyl groups and dicarboxamide functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2’-BIS(1-PHENYLETHYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE typically involves the reaction of biphenyl-2,2’-dicarboxylic acid with 1-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of catalysts such as palladium or nickel complexes can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N2,N2’-BIS(1-PHENYLETHYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nitro compounds, Lewis acids as catalysts.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

N2,N2’-BIS(1-PHENYLETHYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2,N2’-BIS(1-PHENYLETHYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. In biological systems, it may modulate receptor activity, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

    N1,N2-BIS(1-PHENYLETHYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE: Similar structure but different substitution pattern.

    N,N’-BIS(2-PHENYLETHYL)OXAMIDE: Contains oxamide instead of dicarboxamide.

    N,N’-BIS(2-PHENYLPHENYL)OXAMIDE: Similar biphenyl core but different substituents.

Uniqueness

N2,N2’-BIS(1-PHENYLETHYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(1-phenylethyl)-2-[2-(1-phenylethylcarbamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O2/c1-21(23-13-5-3-6-14-23)31-29(33)27-19-11-9-17-25(27)26-18-10-12-20-28(26)30(34)32-22(2)24-15-7-4-8-16-24/h3-22H,1-2H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVGQUXDFODSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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